4-(3-Methoxypropoxy)piperidine hydrochloride
Overview
Description
4-(3-Methoxypropoxy)piperidine hydrochloride, also known as MPP, is a chemical compound used in various scientific experiments. It has the molecular formula C9H20ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COCCCOC1CCCNC1.Cl . The InChI key for this compound is UIMYBVFJTUKQOR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 209.71 g/mol .Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-(3-Methoxypropoxy)piperidine hydrochloride plays a role in chemical synthesis and structural analysis. For instance, a study has identified and characterized the structures of impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research involved various spectral data, including MS, 1H NMR, 13C NMR, and others, to confirm the structure of impurities in the synthesis process (Liu et al., 2020). Another study synthesized a derivative, 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, showcasing a detailed step-by-step synthesis process, highlighting the chemical's role in creating complex compounds (Xiang-jun, 2006).
Crystallography and Molecular Structure
This compound's derivatives have been the subject of crystallographic studies to understand their molecular structure better. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was examined through single crystal X-ray diffraction and FTIR spectrum (Szafran et al., 2007). This type of research is crucial for understanding the detailed molecular interactions and structure of compounds derived from piperidine hydrochloride.
Pharmaceutical Research
The compound and its derivatives have been investigated for their potential in pharmaceutical applications. For instance, the synthesis and pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides were studied, revealing their pronounced central m-cholinoblocking and peripheric n-cholinoblocking properties (Gasparyan et al., 2009). Additionally, compounds like paroxetine hydrochloride, a phenylpiperidine derivative, have been documented for their pharmacokinetics, metabolism, and pharmacological effects, emphasizing their significance in treating various disorders (Germann et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methoxypropoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-7-2-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIHEMNGKCOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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